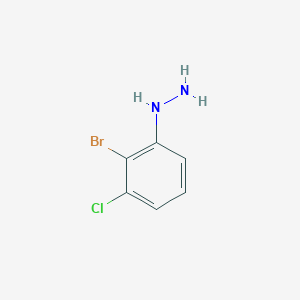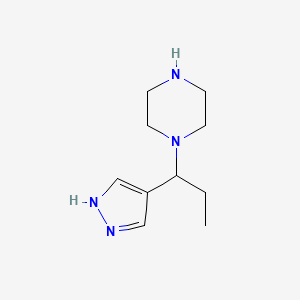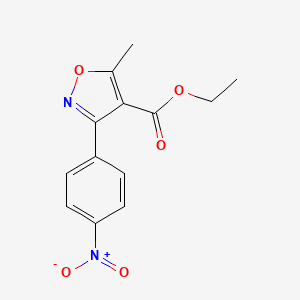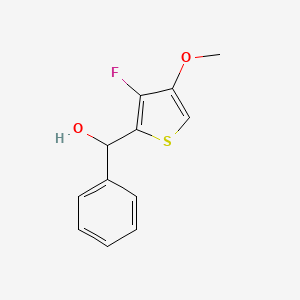
(3-Fluoro-4-methoxythiophen-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (3-Fluoro-4-methoxythiophen-2-yl)(phenyl)methanol typically involves the reaction of 3-fluoro-4-methoxythiophene with phenylmethanol under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and quantity of the product .
Analyse Des Réactions Chimiques
(3-Fluoro-4-methoxythiophen-2-yl)(phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(3-Fluoro-4-methoxythiophen-2-yl)(phenyl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Mécanisme D'action
The mechanism by which (3-Fluoro-4-methoxythiophen-2-yl)(phenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to increased biological activity. The methoxy group can also influence the compound’s solubility and stability, further affecting its mechanism of action .
Comparaison Avec Des Composés Similaires
(3-Fluoro-4-methoxythiophen-2-yl)(phenyl)methanol can be compared with other similar compounds, such as:
(4-Fluoro-3-methoxyphenyl)boronic acid: This compound also contains a fluorine and methoxy group, but differs in its boronic acid functionality, which makes it useful in different types of chemical reactions.
(3-Fluoro-4-(trifluoromethyl)phenyl)methanol: This compound has a trifluoromethyl group instead of a methoxy group, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Propriétés
Formule moléculaire |
C12H11FO2S |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(3-fluoro-4-methoxythiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11FO2S/c1-15-9-7-16-12(10(9)13)11(14)8-5-3-2-4-6-8/h2-7,11,14H,1H3 |
Clé InChI |
RQURWQFDIXCHAV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CSC(=C1F)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



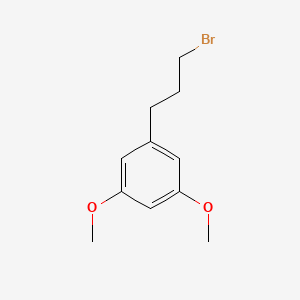
![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)
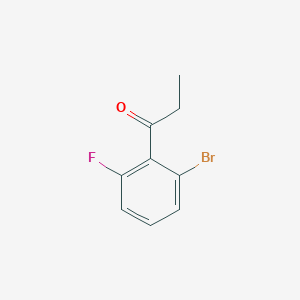
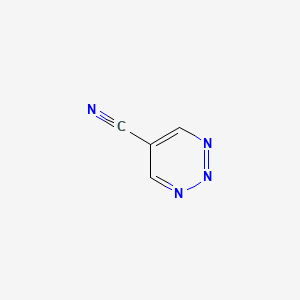
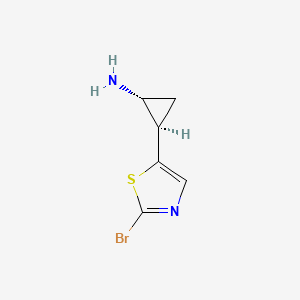

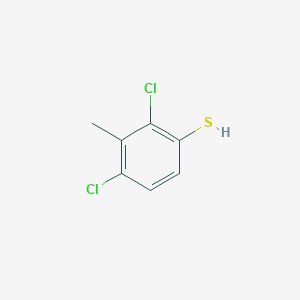
![7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13086198.png)
![Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13086199.png)
